molecular formula C21H25N5O3 B2363765 1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1209347-16-9

1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2363765
CAS No.: 1209347-16-9
M. Wt: 395.463
InChI Key: LLKZCRGGYQFGFM-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . The physical and chemical properties of the specific compound “1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione” are not available in the retrieved data.

Scientific Research Applications

Synthesis and Mechanistic Investigations

Research involving complex heterocyclic compounds, such as pyrimidines and imidazoles, often focuses on their synthesis, properties, and potential applications. For instance, Sako et al. (2000) detailed the synthesis and applications of [1-(15)N]-labeled compounds for mechanistic investigations, highlighting the utility of these molecules in understanding chemical reactions and potentially elucidating the behavior of similarly structured compounds (Sako, Yaekura, Oda, & Hirota, 2000).

Antioxidant Evaluation

Gouda (2012) explored the synthesis and antioxidant evaluation of pyrazolopyridine derivatives, demonstrating the relevance of structural modifications in enhancing biological activity. This research signifies the importance of such compounds in medicinal chemistry and their potential therapeutic applications (Gouda, 2012).

Mesoionic Compounds

Coburn and Taylor (1982) synthesized mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrating the synthetic flexibility and potential utility of these compounds in various scientific fields (Coburn & Taylor, 1982).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) worked on synthesizing novel compounds derived from visnaginone and khellinone with significant anti-inflammatory and analgesic activities, showcasing the potential of complex heterocyclic molecules in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiviral Metal Complexes

Galal et al. (2010) investigated novel benzofuran-transition metal complexes for their antiviral activities, emphasizing the role of metal coordination in enhancing biological efficacy against viruses (Galal, Abd El-All, Hegab, Magd-El-Din, Youssef, & El-Diwani, 2010).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on their biological activities. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for the given compound is not available in the retrieved data.

Properties

IUPAC Name

1-[2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-9-17-18(10-15(14)2)26(13-22-17)11-16-3-6-24(7-4-16)20(28)12-25-8-5-19(27)23-21(25)29/h5,8-10,13,16H,3-4,6-7,11-12H2,1-2H3,(H,23,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKZCRGGYQFGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)CN4C=CC(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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